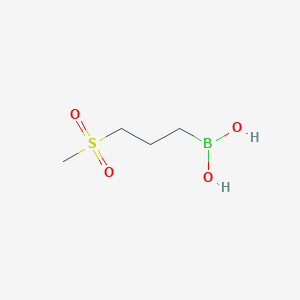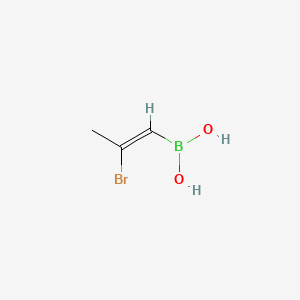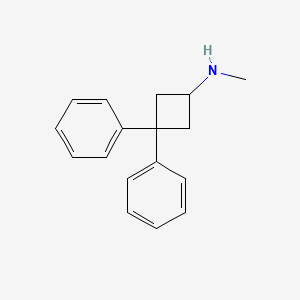![molecular formula C18H24N2O6 B13463145 4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both benzyloxycarbonyl and tert-butoxycarbonyl protective groups, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the tert-butoxycarbonyl (Boc) group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or modify the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to act as a substrate or inhibitor.
Medicine: It plays a role in drug discovery and development, serving as a building block for potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (benzyloxycarbonyl and tert-butoxycarbonyl) can be selectively removed under certain conditions, allowing the compound to participate in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}butanoate: Shares the benzyloxycarbonyl protective group but differs in the overall structure.
cis-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid: Similar in structure but with different stereochemistry.
rac-(3R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid: Contains the tert-butoxycarbonyl group but lacks the benzyloxycarbonyl group.
Uniqueness
4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protective groups, which provide versatility in synthetic applications. This dual protection allows for selective deprotection and functionalization, making it a valuable tool in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C18H24N2O6 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-9-13(15(21)22)14(10-20)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22) |
InChI-Schlüssel |
TXZPPCRYQXSVCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


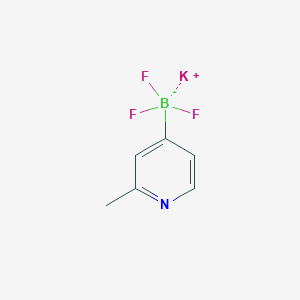
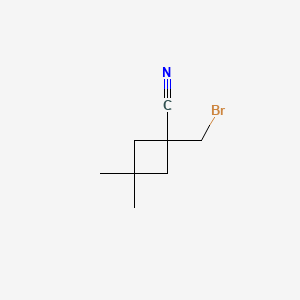

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)
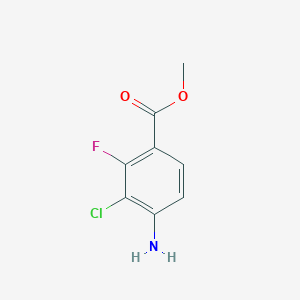

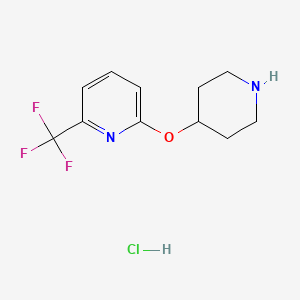
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
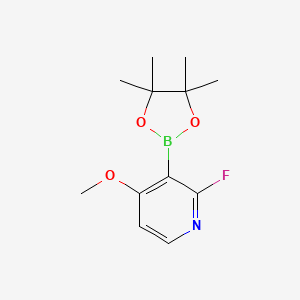
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)

